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Introduction

Relacorilant (CORT125134) is a non-steroidal, orally active, selective glucocorticoid receptor
(GR) modulator that acts as a competitive antagonist.[1][2] It is under investigation for the
treatment of conditions characterized by excess cortisol activity, such as endogenous Cushing
syndrome, and as a combination therapy in various cancers to overcome glucocorticoid-
mediated chemotherapy resistance.[2][3][4] This technical guide provides an in-depth overview
of the preclinical pharmacology of relacorilant, detailing its mechanism of action, binding
affinity, and activity in various in vitro and in vivo models.

Mechanism of Action

Relacorilant exerts its pharmacological effects by competitively binding to the glucocorticoid
receptor, thereby inhibiting the binding of endogenous glucocorticoids like cortisol.[5][6] This
antagonism prevents the conformational changes in the GR that are necessary for its
translocation to the nucleus and subsequent modulation of gene expression.[7] By blocking
GR-mediated signaling, relacorilant can counteract the diverse physiological and
pathophysiological effects of excess glucocorticoids.[8][9] In the context of oncology, this
mechanism is particularly relevant as glucocorticoids can promote tumor cell survival and
induce resistance to chemotherapy.[1][10] Relacorilant has been shown to restore the
apoptotic potential of cancer cells in the presence of glucocorticoids.[5][10]
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A key feature of relacorilant is its high selectivity for the GR. Unlike the non-selective GR
antagonist mifepristone, relacorilant has negligible affinity for the progesterone receptor (PR)
and the androgen receptor (AR).[1][6] This selectivity is expected to result in a more favorable
side-effect profile, avoiding the anti-progestogenic effects associated with mifepristone.[1][6]
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Mechanism of Glucocorticoid Receptor Antagonism by Relacorilant.
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Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies of

relacorilant.

ble 1: indi Hini { In Vi

Parameter Value Species/Cell Line Comments
Binding Affinity (Ki)
Glucocorticoid Highly potent and
0.5 nmol/L Human )
Receptor (GR) selective for GR.[1]
Negligible binding,
Progesterone s .
> 10 pmol/L Human indicating high
Receptor (PR) o
selectivity.[1]
Negligible binding,
Androgen Receptor o )
(AR) > 10 pmol/L Human indicating high
selectivity.[1]
In Vitro Potency
(IC50)
Potent antagonism of
GR Antagonism (vs. 3 dexamethasone-
2nM Human (HEK-293) ) ) )
nM Dexamethasone) induced GR signaling.
[8]
_ Effective antagonism
GR Antagonism (vs. o
] 5.6 nM Human (HEK-293) of cortisol-induced GR
100 nM Cortisol) o
activity.[8]
o Moderate in vitro
CYP2C9 Inhibition 2.0uM Human o
inhibition.[11]
o Moderate in vitro
CYP3A4 Inhibition 1.32 uM Human

inhibition.[11]

Table 2: In Vivo Efficacy in Cancer Models
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Animal Model

Treatment Groups

Key Findings

MIA PaCa-2 Xenograft

(Pancreatic Cancer)

1. Paclitaxel

Tumor Growth Inhibition (TGI)
at day 23: 34.3%

2. Relacorilant

TGl at day 23: 2%

3. Relacorilant + Paclitaxel

TGl at day 23: 92.6% (P <

0.0001 vs. either agent alone).

[1]

Ovarian Cancer Xenograft
Models

Relacorilant + Paclitaxel

Reduced tumor growth and
slowed time to progression
compared to paclitaxel alone
(P <0.0001).[1][12]

Key Preclinical Experimental Protocols
In Vitro GR Antagonism Assay

e Cell Line: Human Embryonic Kidney (HEK-293) cells.[8]

e Objective: To determine the potency of relacorilant in antagonizing glucocorticoid-induced

GR signaling.

e Methodology:

o HEK-293 cells were treated with increasing concentrations of relacorilant or the

comparator, mifepristone.

o Cells were then stimulated with either 3 nM dexamethasone or 100 nM cortisol to induce

GR signaling.

o The activity of a GR-responsive reporter gene was measured to quantify the level of GR

activation.

o IC50 values were calculated as the concentration of antagonist that produced 50%

inhibition of the maximal glucocorticoid-induced response.[8]
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In Vitro GR Antagonism Workflow
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Workflow for In Vitro GR Antagonism Assay.

In Vivo Xenograft Tumor Model

Animal Model: Immunocompromised mice bearing human tumor xenografts (e.g., MIA PaCa-
2 pancreatic cancer cells).[1]

Objective: To evaluate the in vivo efficacy of relacorilant in combination with chemotherapy.

Methodology:

o Human tumor cells (e.g., MIA PaCa-2) were implanted subcutaneously into mice.
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[e]

Once tumors reached a specified size, animals were randomized into treatment groups
(e.g., vehicle control, paclitaxel alone, relacorilant alone, relacorilant + paclitaxel).

[e]

Relacorilant was administered orally, while paclitaxel was given via injection.

o

Tumor volumes were measured regularly throughout the study.

[¢]

Efficacy was assessed by comparing tumor growth inhibition between the different
treatment arms.[1]

Ex Vivo PBMC Inflammation Assay

e Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[8]

o Objective: To assess the ability of relacorilant to reverse the anti-inflammatory effects of
glucocorticoids.

o Methodology:

o PBMCs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory
response (e.g., IL-6 production).

o Cells were co-treated with dexamethasone to suppress the inflammatory response.

o Increasing concentrations of relacorilant were added to determine its ability to block the
dexamethasone-mediated suppression of IL-6.

o IL-6 levels in the cell culture supernatant were measured to quantify the reversal of
immunosuppression.[8]

In Vivo Pharmacological Effects

Preclinical studies in mice have demonstrated that relacorilant can effectively antagonize the
peripheral effects of excess glucocorticoids. In a model of continuous corticosterone exposure,
daily administration of relacorilant prevented corticosterone-induced hyperinsulinemia and

immunosuppression.[8][9] Notably, relacorilant treatment reduced the expression of classical
GR target genes in peripheral tissues but not in the brain, suggesting a potential for peripheral

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9874980/
https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9874980/
https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9874980/
https://pubmed.ncbi.nlm.nih.gov/36445262/
https://www.benchchem.com/product/b610435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

selectivity.[8][9] Furthermore, relacorilant induced a more modest and transient disinhibition of
the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[8][9]

Summary and Conclusion

The preclinical data for relacorilant demonstrate that it is a potent and highly selective
glucocorticoid receptor antagonist. In vitro studies have confirmed its ability to block GR
signaling induced by both synthetic and endogenous glucocorticoids. In vivo, relacorilant has
shown efficacy in reversing the deleterious effects of excess glucocorticoids and in enhancing
the anti-tumor activity of chemotherapy in cancer models. Its selectivity for the GR over other
steroid receptors and its modest impact on the HPA axis in preclinical models suggest a
favorable safety profile. These promising preclinical findings have provided a strong rationale
for the ongoing clinical development of relacorilant in Cushing syndrome and various oncology
indications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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